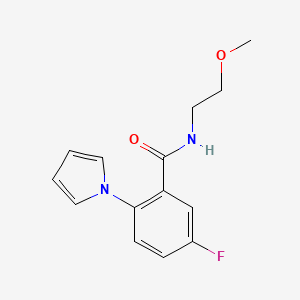
5-fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-フルオロ-N-(2-メトキシエチル)-2-(1H-ピロール-1-イル)ベンズアミド: は、ベンズアミド類に属する有機化合物です。この化合物は、ベンゼン環の5位にフッ素原子、窒素原子にメトキシエチル基、ベンゼン環の2位にピロール環が存在することを特徴としています。この化合物の独特な構造は、化学、生物学、医学など、様々な科学研究分野で注目されています。
2. 製法
合成ルートと反応条件: 5-フルオロ-N-(2-メトキシエチル)-2-(1H-ピロール-1-イル)ベンズアミドの合成は、一般的に市販の出発物質から始まり、複数の手順を必要とします。一般的な合成ルートには、以下のような手順が含まれます。
ニトロ化: ベンゼン環をニトロ化して、目的の位置にニトロ基を導入します。
還元: ニトロ基をアミン基に還元します。
フッ素化: 次に、アミン基をフッ素化して、5位にフッ素原子を導入します。
アミド化: 生成された化合物を2-メトキシエチルアミンとアミド化して、最終生成物を得ます。
工業的生産方法: 5-フルオロ-N-(2-メトキシエチル)-2-(1H-ピロール-1-イル)ベンズアミドの工業的生産では、収率と純度を高めるために、特定の触媒、溶媒、温度制御などの最適化された反応条件が使用される場合があります。プロセスには、再結晶やクロマトグラフィーなどの精製工程も含まれる場合があります。
3. 化学反応解析
反応の種類:
酸化: この化合物は酸化反応を起こす可能性があり、ピロール環やメトキシエチル基が酸化されて、様々な酸化誘導体となる場合があります。
還元: 還元反応は、ベンズアミド部分のカルボニル基を標的にし、アミン誘導体の生成につながる可能性があります。
置換: 適切な条件下では、ベンゼン環のフッ素原子を他の求核剤で置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、接触水素化などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、置換反応に使用できます。
生成される主な生成物:
酸化生成物: ピロール環またはメトキシエチル基の酸化誘導体。
還元生成物: ベンズアミド部分のアミン誘導体。
置換生成物: フッ素原子を置換した求核剤を含む化合物。
4. 科学研究での応用
化学: 化学分野では、5-フルオロ-N-(2-メトキシエチル)-2-(1H-ピロール-1-イル)ベンズアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造は、様々な化学反応の探求と、新しい合成方法の開発を可能にします。
生物学: 生物学的研究では、この化合物はタンパク質や核酸などの生体高分子との潜在的な相互作用について研究されています。生物学的経路やメカニズムを調査するためのプローブとして役立つ可能性があります。
医学: 医薬化学では、5-フルオロ-N-(2-メトキシエチル)-2-(1H-ピロール-1-イル)ベンズアミドは、潜在的な治療効果について研究されています。特定の疾患や状態を標的にする新薬開発のリード化合物となり得ます。
産業: 産業分野では、この化合物は、その独特の化学的性質により、ポリマーやコーティングなどの新素材の開発に使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amine group.
Fluorination: The amine group is then fluorinated to introduce the fluorine atom at the 5th position.
Amidation: The resulting compound undergoes amidation with 2-methoxyethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the pyrrole ring or the methoxyethyl group may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, leading to the formation of amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the pyrrole ring or methoxyethyl group.
Reduction Products: Amine derivatives of the benzamide moiety.
Substitution Products: Compounds with nucleophiles replacing the fluorine atom.
科学的研究の応用
Chemistry: In chemistry, 5-fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biological pathways and mechanisms.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
5-フルオロ-N-(2-メトキシエチル)-2-(1H-ピロール-1-イル)ベンズアミドの作用機序は、特定の分子標的との相互作用に関与しています。フッ素原子とピロール環は、標的タンパク質や酵素に結合し、その活性を調節する上で重要な役割を果たす可能性があります。メトキシエチル基は、化合物の溶解性とバイオアベイラビリティを高め、生物系内での分布を促進する可能性があります。
6. 類似化合物の比較
類似化合物:
5-フルオロ-2-(1H-ピロール-1-イル)ベンズアミド: メトキシエチル基がなく、溶解性とバイオアベイラビリティに影響を与える可能性があります。
N-(2-メトキシエチル)-2-(1H-ピロール-1-イル)ベンズアミド: フッ素原子がなく、標的タンパク質への結合親和性に影響を与える可能性があります。
5-クロロ-N-(2-メトキシエチル)-2-(1H-ピロール-1-イル)ベンズアミド: フッ素の代わりに塩素原子を含んでおり、化学反応性と生物活性を変える可能性があります。
独自性: 5-フルオロ-N-(2-メトキシエチル)-2-(1H-ピロール-1-イル)ベンズアミドは、フッ素原子とメトキシエチル基の両方が存在するため、ユニークです。これらの官能基は、その独特の化学的および生物学的特性に貢献し、様々な科学研究への応用において価値のある化合物となっています。
類似化合物との比較
5-fluoro-2-(1H-pyrrol-1-yl)benzamide: Lacks the methoxyethyl group, which may affect its solubility and bioavailability.
N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide: Lacks the fluorine atom, which may influence its binding affinity to target proteins.
5-chloro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide: Contains a chlorine atom instead of fluorine, which may alter its chemical reactivity and biological activity.
Uniqueness: 5-fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide is unique due to the presence of both the fluorine atom and the methoxyethyl group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
特性
分子式 |
C14H15FN2O2 |
|---|---|
分子量 |
262.28 g/mol |
IUPAC名 |
5-fluoro-N-(2-methoxyethyl)-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C14H15FN2O2/c1-19-9-6-16-14(18)12-10-11(15)4-5-13(12)17-7-2-3-8-17/h2-5,7-8,10H,6,9H2,1H3,(H,16,18) |
InChIキー |
QFPWRHHYOCHLEF-UHFFFAOYSA-N |
正規SMILES |
COCCNC(=O)C1=C(C=CC(=C1)F)N2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline](/img/structure/B12179114.png)

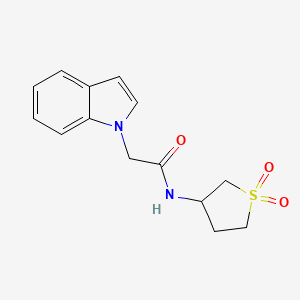
![7-({4-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12179156.png)
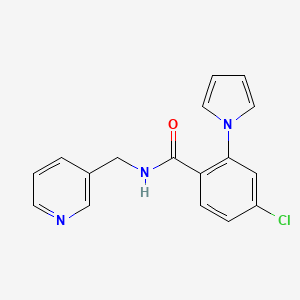
![3-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one](/img/structure/B12179164.png)
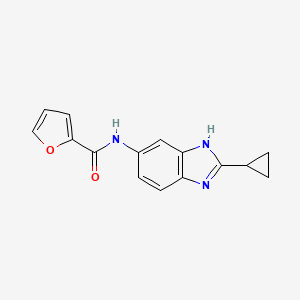
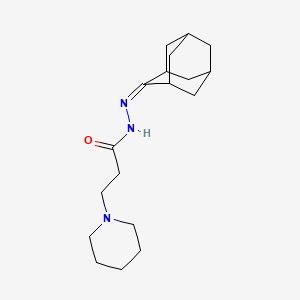
![6-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B12179187.png)
![3-[(2-bromophenyl)formamido]-N-[(5,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]propanamide](/img/structure/B12179188.png)
![3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12179190.png)
![1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B12179198.png)
![methyl (2Z)-2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12179213.png)

